2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound characterized by multiple hydroxyl groups and a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process often includes protection and deprotection steps to manage the multiple hydroxyl groups. Common reagents used in the synthesis include protecting agents like acetyl chloride and deprotecting agents such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The chromen-4-one core may interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with a similar chromen-4-one core and multiple hydroxyl groups.
Kaempferol: Another flavonoid with a similar structure but different hydroxylation pattern.
Myricetin: Contains additional hydroxyl groups compared to the compound .
Uniqueness
The uniqueness of 2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one lies in its specific hydroxylation pattern and the presence of multiple sugar moieties, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C33H40O20 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-22(39)25(42)28(45)31(47-10)53-30-27(44)24(41)20(9-35)52-33(30)50-16-3-2-11(4-13(16)36)17-7-15(38)21-14(37)5-12(6-18(21)49-17)48-32-29(46)26(43)23(40)19(8-34)51-32/h2-7,10,19-20,22-37,39-46H,8-9H2,1H3 |
InChI Key |
RTZQSPCWWLUJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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